4,6-Diiodopyrimidine
Description
Properties
IUPAC Name |
4,6-diiodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUFZJYMWUZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578060 | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19646-06-1 | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diiodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
4,6-Dichloropyrimidine can undergo halogen exchange with iodide sources (e.g., KI) via NAS. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (150–200°C). Catalysts such as copper(I) iodide (CuI) enhance reactivity by facilitating iodide displacement of chloride.
Proposed Reaction
Optimization Challenges :
-
Aromatic chlorides exhibit low reactivity, necessitating harsh conditions.
-
Competing side reactions (e.g., reduction or ring degradation) may occur.
Direct Iodination of 4,6-Dihydroxypyrimidine
Direct iodination of DHP using iodine (I₂) and an oxidizing agent (e.g., HNO₃) could replace hydroxyl groups with iodine. This electrophilic substitution leverages the hydroxyl groups as directing groups, favoring iodination at the 4 and 6 positions.
Hypothetical Reaction Pathway
Critical Factors :
-
Acidity : Strong acidic conditions (pH < 2) to protonate hydroxyl groups.
-
Oxidizing Agent : Ensures iodine remains in the reactive I⁺ form.
Alternative Pathways and Catalytic Innovations
Mitsunobu Reaction for Hydroxyl-to-Iodine Conversion
The Mitsunobu reaction, typically used for alcohol-to-iodide conversion, could be adapted by treating DHP with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and iodine. However, this method is unproven for aromatic systems and may require significant modification.
Metal-Catalyzed C–I Bond Formation
Palladium or nickel catalysts could enable direct C–H iodination of pyrimidine derivatives. For example, using Pd(OAc)₂ with N-iodosuccinimide (NIS) under mild conditions. This approach remains speculative but aligns with trends in C–H functionalization chemistry.
Comparative Analysis of Methodologies
Table 1: Comparison of Proposed Iodination Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| NAS from Dichloro | KI, CuI, DMF, 150–200°C | High selectivity | Harsh conditions, low yields |
| Direct Iodination | I₂, HNO₃, H₂O | Single-step process | Over-iodination risk, side reactions |
| Mitsunobu Adaptation | PPh₃, DEAD, I₂ | Mild conditions | Untested for aromatics |
| Catalytic C–H Iodination | Pd(OAc)₂, NIS | Atom-economical | Requires specialized catalysts |
Chemical Reactions Analysis
Types of Reactions: 4,6-Diiodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding pyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Catalysts such as palladium complexes are used along with bases like potassium carbonate in organic solvents like tetrahydrofuran or toluene.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with functional groups like amino, thiol, or alkoxy groups.
Coupling Reactions: Products include biaryl or alkyne-substituted pyrimidines.
Reduction Reactions: Products include deiodinated pyrimidine derivatives.
Scientific Research Applications
Biological Applications
The biological significance of 4,6-diiodopyrimidine arises from its potential as a pharmacological agent. Various studies have highlighted its applications in treating several diseases:
Antiviral Activity
- Compounds derived from this compound have shown efficacy against various viruses, including coronaviruses. For instance, derivatives have been evaluated for their antiviral potency against human coronavirus strains, demonstrating selective activity and potential as antiviral agents .
Anticancer Properties
- Research indicates that this compound analogs exhibit anti-proliferative effects across multiple cancer cell lines. Specific derivatives have been identified that inhibit cancer cell growth effectively .
Antidiabetic Effects
- Some derivatives of this compound have been screened for α-glucosidase inhibitory activity, which is crucial in managing type 2 diabetes. Notably, certain compounds showed IC50 values significantly lower than those of established inhibitors like acarbose .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are under investigation:
- Molecular Docking Studies : These studies help elucidate the binding interactions between this compound derivatives and target enzymes or receptors. For example, molecular docking has been employed to explore interactions with α-glucosidase, providing insights into how structural modifications can enhance inhibitory activity .
Case Studies and Research Findings
Several studies illustrate the diverse applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 4,6-Diiodopyrimidine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects. The iodine atoms in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the pyrimidine ring can engage in π-π interactions and hydrogen bonding, further modulating its activity.
Comparison with Similar Compounds
4,6-Dihydroxypyrimidine and Derivatives
- Structure : C₄H₄N₂O₂ (MW: 112.08 g/mol).
- Properties: Exists in tautomeric forms (keto-enol equilibrium) . Derivatives like 4,6-dihydroxy-2-methylpyrimidine (CAS: 1194-22-5) exhibit increased steric bulk due to the methyl group .
- Reactivity : Hydroxyl groups participate in hydrogen bonding, enhancing solubility in polar solvents. Unlike 4,6-diiodopyrimidine, these compounds are less reactive in cross-coupling but serve as precursors for barbiturates and other pharmaceuticals .
- Applications : Studied for tautomerism and as intermediates in drug synthesis (e.g., barbituric acid derivatives) .
4,6-Diamino-5-iodopyrimidine
- Structure : C₄H₅IN₄ (MW: 235.96 g/mol).
- Properties: Features amino and iodine substituents, enabling dual reactivity (nucleophilic and electrophilic substitution).
- Reactivity: Amino groups facilitate hydrogen bonding, while iodine allows further functionalization (e.g., Sonogashira coupling to introduce alkynes) .
2,4-Diiodopyrimidine
- Structure : C₄H₂I₂N₂ (MW: 331.88 g/mol), positional isomer of this compound.
- Reactivity : Iodine at 2- and 4-positions directs substitution to different ring positions, affecting regioselectivity in coupling reactions. Lower yields reported in Suzuki reactions compared to this compound .
- Applications : Less explored in coordination chemistry but useful in synthesizing asymmetrical pyrimidine derivatives .
4-Chloro-2,6-diaminopyrimidine
- Structure : C₄H₅ClN₄ (MW: 144.56 g/mol).
- Properties: Chlorine acts as a leaving group, enabling nucleophilic substitution. Amino groups enhance solubility and participation in hydrogen bonding .
- Reactivity : Used in alkylation and acylation reactions, contrasting with the coupling-dominated reactivity of this compound.
- Applications : Precursor for antimetabolites and kinase inhibitors .
4,6-Dimethoxypyrimidine Derivatives
- Structure : C₆H₈N₂O₂ (e.g., 4,6-dimethoxy-2-pyrimidinamine, MW: 156.15 g/mol).
- Properties : Methoxy groups are electron-donating, reducing electrophilicity compared to iodine-substituted analogs.
- Reactivity : Participate in SNAr reactions but require harsher conditions than halogenated pyrimidines .
- Applications : Building blocks for agrochemicals and fluorescent dyes .
Key Research Findings
Reactivity in Coupling Reactions :
- This compound achieves 82% yield in Suzuki reactions to form pyridylpyrimidines, comparable to 4,6-dichloropyrimidine (84% yield) .
- In contrast, 2,4-diiodopyrimidine shows lower efficiency in similar reactions due to steric and electronic effects .
Coordination Chemistry :
- This compound forms "double-bay" terpyridine structures upon coupling, enabling the synthesis of binuclear ruthenium complexes .
- Dihydroxy and dimethoxy analogs lack the halogen reactivity needed for such applications .
Biological Relevance: Diamino-iodopyrimidines are intermediates in antiviral agents, whereas diiodopyrimidines are rarely used directly in drug development .
Biological Activity
4,6-Diiodopyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound is known for its role as a precursor in the synthesis of various bioactive molecules, including antiproliferative agents targeting key proteins involved in cancer progression. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
This compound can be synthesized through various methods. One notable approach involves the reaction of 4,6-dichloropyrimidine with hydroiodic acid, resulting in high yields of the iodinated derivative . This compound serves as a versatile intermediate for further chemical modifications through Suzuki cross-coupling reactions, allowing the introduction of diverse substituents that can enhance its biological properties .
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, novel derivatives synthesized from this compound were tested against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). Compounds derived from this scaffold exhibited significant cytotoxicity, with IC50 values often lower than those of established drugs like erlotinib .
Table 1: Summary of Antiproliferative Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 11 | HCT-116 | 3.37 | EGFR inhibition |
| Compound 11 | HepG-2 | 3.04 | EGFR inhibition |
| Compound 11 | MCF-7 | 4.14 | EGFR inhibition |
| Compound 11 | A549 | 2.40 | EGFR inhibition |
| Novel Derivative | Various | Varies | Colchicine binding site inhibition |
The biological activity of this compound and its derivatives is primarily attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation. For example, certain derivatives have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are crucial in tumor growth and angiogenesis .
In addition to receptor inhibition, some derivatives have shown to induce apoptosis in cancer cells by modulating the Bax/Bcl2 ratio, leading to enhanced cell death . The mechanism involves disruption of microtubule dynamics and cell cycle arrest at the G2/M phase, which is critical for effective cancer therapy .
Case Studies
A significant case study involved the evaluation of a series of pyrimidine derivatives based on this compound. These compounds were subjected to extensive testing against multiple cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxicity compared to unmodified versions. For instance, compound 17j was noted for its potent inhibitory effects on tubulin polymerization and was effective in vivo in xenograft models .
Q & A
Q. What are the key physicochemical properties of 4,6-diiodopyrimidine, and how do they influence experimental design?
this compound (CAS 19646-06-1) has a molecular formula of C₄H₂I₂N₂ , a molecular weight of 333.88 g/mol , and a density of 2.765 g/cm³ . Its high iodine content contributes to significant halogen bonding potential, which is critical in supramolecular chemistry and crystal engineering. The boiling point (333.9°C ) and refractive index (1.737 ) suggest stability under high-temperature reactions, making it suitable for Suzuki-Miyaura couplings or Ullmann-type cross-couplings. When designing reactions, ensure inert atmospheres (e.g., argon) to prevent decomposition due to moisture sensitivity .
Q. What are the recommended analytical techniques for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns. The deshielding effects of iodine atoms aid in distinguishing pyrimidine protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) is essential to verify molecular ion peaks ([M+H]⁺ or [M-I]⁺ fragments) due to isotopic abundance patterns from two iodine atoms .
- X-ray crystallography : Ideal for resolving halogen-bonded networks in solid-state studies .
Q. How can researchers safely handle and store this compound in laboratory settings?
Follow GHS hazard guidelines :
- Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents .
- Safety measures : Use PPE (gloves, goggles) and fume hoods to mitigate risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Advanced Research Questions
Q. How can contradictions in reactivity data for this compound be systematically resolved?
Discrepancies in reported reactivity (e.g., regioselectivity in cross-couplings) often stem from:
- Reaction conditions : Trace moisture or oxygen can deactivate catalysts. Use rigorous drying protocols (e.g., molecular sieves) and validate via control experiments .
- Catalyst selection : Compare palladium (Pd(PPh₃)₄) versus copper (CuI)-mediated systems. For example, Pd catalysts favor aryl-iodide couplings, while Cu may induce side reactions .
- Literature triangulation : Cross-reference data from NIST Chemistry WebBook (for thermodynamic properties) and peer-reviewed journals to identify outliers .
Q. What methodologies optimize the synthesis of this compound derivatives for drug discovery?
- Halogen exchange : Replace hydroxyl groups in 4,6-dihydroxypyrimidine (CAS 1193-24-4) using iodine monochloride (ICl) in acetic acid, achieving >80% yield .
- Protecting groups : Temporarily mask reactive sites (e.g., with tert-butyldimethylsilyl) to direct iodination .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving purity .
Q. How can computational models predict the stability and reactivity of this compound in aqueous environments?
Q. What strategies address low yields in cross-coupling reactions involving this compound?
- Precatalyst activation : Employ Pd₂(dba)₃ with Xantphos ligands to enhance turnover frequency .
- Substrate prefunctionalization : Introduce electron-withdrawing groups (e.g., nitro) to the pyrimidine ring, improving oxidative addition kinetics .
- In-situ monitoring : Use HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to distinguish between halogen bonding and hydrogen bonding in this compound complexes?
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound-based inhibitors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
